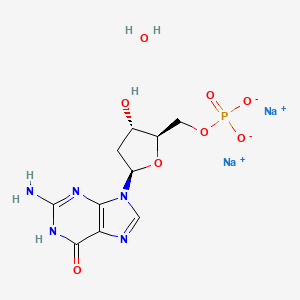
2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate
Overview
Description
2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate, also known as 2’-Deoxy-5’-guanylic acid disodium salt or 5’-dGMP disodium salt, is a naturally occurring nucleotide involved in DNA synthesis . It is used as a substrate of guanylate kinases to generate dGDP, which in turn is phosphorylated to dGTP .
Synthesis Analysis
This compound is a reactant involved in various processes such as the analysis of self-assembling in solution, nucleation/growth of G-quadruplexes, nucleophilic trapping, and reductive alkylation .Molecular Structure Analysis
The empirical formula of this compound is C10H12N5Na2O7P . The molecular weight on an anhydrous basis is 391.18 . The InChI key is HQSJCEYJAGVPJG-BIHLCPNHSA-L .Chemical Reactions Analysis
As a reactant, this compound is involved in various chemical reactions. It plays a role in the analysis of self-assembling in solution, the nucleation and growth of G-quadruplexes, nucleophilic trapping, and reductive alkylation .Physical And Chemical Properties Analysis
This compound appears as a solid and is soluble in water . The melting point is >245°C (decomposition) .Scientific Research Applications
“2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate” is a nucleotide precursor used in DNA synthesis . It’s involved in the analysis of self-assembling in solution and nucleation/growth of G-quadruplexes, nucleophilic trapping, and reductive alkylation .
This compound is used as a substrate of guanylate kinase(s) (EC 2.7.4.8) to form dGDP which upon phosphorylation to dGTP supports DNA biosynthesis .
-
Self-Assembling in Solution and Nucleation/Growth of G-quadruplexes
- This compound is used in the study of self-assembling in solution and the nucleation/growth of G-quadruplexes . G-quadruplexes are four-stranded structures of DNA that have important roles in various biological processes .
- The methods of application involve preparing a solution of the compound and observing its behavior under various conditions .
- The outcomes of these studies can provide insights into the behavior of DNA and its role in biological processes .
-
- This compound is used in nucleophilic trapping experiments . Nucleophilic trapping is a type of chemical reaction where a nucleophile captures a reactive intermediate .
- The methods of application involve preparing a reaction mixture with the compound and a suitable reactive intermediate, and then monitoring the reaction .
- The outcomes of these experiments can provide information about the reactivity of the intermediate and the mechanism of the reaction .
-
- This compound is used in reductive alkylation reactions . Reductive alkylation is a type of chemical reaction where an aldehyde or ketone is reduced to an alkyl group .
- The methods of application involve preparing a reaction mixture with the compound and an aldehyde or ketone, and then carrying out the reaction under reducing conditions .
- The outcomes of these reactions can provide information about the reactivity of the aldehyde or ketone and the mechanism of the reaction .
-
Reversed-Phase High Pressure Liquid Chromatography (HPLC) Analysis
- This compound is used in reversed-phase HPLC analysis . HPLC is a type of column chromatography used in biochemistry and analytical chemistry to separate, identify, and quantify each component in a mixture .
- The methods of application involve preparing a solution of the compound, injecting it into the HPLC system, and analyzing the resulting chromatogram .
- The outcomes of these analyses can provide information about the properties of the compound, such as its retention time and peak area .
-
Effects on Spontaneous Proliferating CaCo-2 Cell Lines
- This compound is used to determine the effects of deoxy-mononucleotides on spontaneous proliferating CaCo-2 cell lines . CaCo-2 is a human epithelial colorectal adenocarcinoma cell line .
- The methods of application involve treating the CaCo-2 cells with the compound and observing any changes in cell proliferation .
- The outcomes of these experiments can provide insights into the role of deoxy-mononucleotides in cell proliferation .
-
- This compound is used as a substrate of guanylate kinase(s) (EC 2.7.4.8) to form dGDP which upon phosphorylation to dGTP supports DNA biosynthesis .
- The methods of application involve using the compound in enzymatic reactions to study the process of DNA biosynthesis .
- The outcomes of these studies can provide insights into the mechanisms of DNA biosynthesis and the role of different nucleotides in this process .
Safety And Hazards
properties
IUPAC Name |
disodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.2Na.H2O/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;;1H2/q;2*+1;/p-2/t4-,5+,6+;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSJCEYJAGVPJG-BIHLCPNHSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5Na2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate | |
CAS RN |
33430-61-4 | |
| Record name | 2'-deoxyguanosine 5'-(disodium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1436527.png)

![N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B1436529.png)


![1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-YL)thio]ethanone](/img/structure/B1436536.png)
![2-[(isopropylamino)methyl]quinazolin-4(3H)-one](/img/structure/B1436538.png)
![5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole](/img/structure/B1436542.png)


![1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1436546.png)

![2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1436548.png)
